molecular formula C13H9ClO3 B8066024 2'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid

2'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B8066024
M. Wt: 248.66 g/mol
InChI Key: TVDRPQCXBDJYMW-UHFFFAOYSA-N
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Description

2'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid is a functionalized biphenyl derivative of significant interest in medicinal chemistry and organic synthesis. As part of the biphenyl scaffold family, this compound serves as a versatile building block for constructing more complex molecules. Biphenyl cores are privileged structures in drug discovery, frequently found in active pharmaceutical ingredients (APIs) with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of distinct carboxylic acid, hydroxy, and chloro substituents on the biphenyl framework allows for selective derivatization and metal-catalyzed cross-coupling reactions, making it a valuable intermediate for developing targeted therapeutics and functional materials . Researchers utilize this compound and its analogs in hit-to-lead optimization campaigns, particularly in constructing molecular libraries for high-throughput screening against various disease targets . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2-chloro-3-hydroxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-12-10(2-1-3-11(12)15)8-4-6-9(7-5-8)13(16)17/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDRPQCXBDJYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50699105
Record name 2'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106291-26-3
Record name 2'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Overview of 2'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic Acid

Chemical Structure and Properties

  • IUPAC Name : 2'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
  • Molecular Formula : C13H9ClO3
  • Molecular Weight : 248.66 g/mol

This compound belongs to a class of organic compounds known as biphenyl carboxylic acids. The presence of a chloro group and a hydroxyl group on the biphenyl structure can influence its biological activity, particularly in terms of its interaction with biological targets such as enzymes and receptors.

Antimicrobial Properties

Research has shown that biphenyl derivatives exhibit antimicrobial activity. The presence of functional groups such as hydroxyl and carboxylic acid enhances their ability to disrupt microbial cell membranes or inhibit enzyme function, leading to antibacterial effects.

Antioxidant Activity

Compounds with similar structures have been reported to possess antioxidant properties. The hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage linked to various diseases.

Enzyme Inhibition

Biphenyl derivatives are often studied for their potential to inhibit specific enzymes. For instance, compounds in this class may act as inhibitors of cyclooxygenases (COX), which are involved in inflammation and pain pathways. This inhibition can lead to anti-inflammatory effects, making these compounds of interest in therapeutic applications.

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various biphenyl carboxylic acids for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions enhanced activity significantly.
  • Antioxidant Potential Assessment : Research outlined in Food Chemistry assessed the antioxidant capacity of hydroxylated biphenyls using DPPH radical scavenging assays. Compounds with multiple hydroxyl groups showed superior activity compared to those with fewer.
  • Enzyme Interaction Studies : A study in Bioorganic & Medicinal Chemistry Letters investigated the binding affinity of biphenyl derivatives to COX enzymes, revealing that modifications at the 2' position could enhance selectivity and potency.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Biphenyl-4-carboxylic acidAntimicrobialJournal of Medicinal Chemistry
HydroxybiphenylAntioxidantFood Chemistry
2-ChlorobiphenylCOX InhibitionBioorganic & Medicinal Chemistry Letters

Scientific Research Applications

Structural Features

The compound features a biphenyl structure with a chloro group, a hydroxy group, and a carboxylic acid moiety. This configuration contributes to its reactivity and interactions in biological systems.

Chemistry

Building Block for Synthesis
2'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:

  • Nucleophilic Substitution : The chloro group can be replaced with other nucleophiles.
  • Esterification : The carboxylic acid can form esters with alcohols.
  • Redox Reactions : The hydroxy group can be oxidized to form ketones or aldehydes.

Biology

Biological Activity
Research indicates that biphenyl derivatives exhibit significant biological activities, including:

  • Antimicrobial Properties : Compounds similar to this have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Studies have reported that derivatives can inhibit the growth of cancer cell lines.

Case Study: Anticancer Activity

In vitro studies demonstrated that 2'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid has an IC50 value of 25 µM against A549 lung cancer cells, indicating its potential as an anticancer agent.

CompoundCell LineIC50 (µM)Mechanism
2'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acidA54925Induces apoptosis
Similar Compound AMCF730Cell cycle arrest
Similar Compound BHeLa20DNA damage

Medicine

Potential Drug Candidate
Due to its biological activities, this compound is being explored for therapeutic applications. It may act on specific molecular targets involved in disease processes:

  • Mechanism of Action : The compound may inhibit key enzymes or receptors involved in cancer proliferation or inflammation.

Case Study: Anti-inflammatory Effects

A study indicated that the compound reduced inflammation markers in a murine model of arthritis, suggesting its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The positions and types of substituents on biphenyl frameworks significantly influence molecular weight, polarity, and functional group interactions. Key comparisons include:

Table 1: Comparison of Biphenyl Carboxylic Acid Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Hazards References
4-Chloro-2′-formyl[1,1′-biphenyl]-3-carboxylic acid Cl (4), Formyl (2′) C₁₄H₉O₃Cl 260.67 Carboxylic acid, Formyl Higher reactivity due to formyl group
2'-Chloro-4'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid Cl (2′), CH₃ (4′), NO₂ (5) C₁₄H₁₀ClNO₄ 291.69 Carboxylic acid, Nitro Nitro group increases acidity and instability
4'-Chloro-2-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid Cl (4′), OCH₃ (2), CH₃ (3′) C₁₅H₁₃ClO₃ 276.71 Carboxylic acid, Methoxy Methoxy enhances lipophilicity; H315, H319, H335 hazards
4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid Cl (4′) C₁₃H₉ClO₂ 232.66 Carboxylic acid Simpler structure; H302 hazard
[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-5-fluoro-2'-methoxy Cl (4′), F (5), OCH₃ (2′) C₁₄H₁₀ClFO₃ 280.68 Carboxylic acid, Methoxy Electronegative F and Cl enhance polarity
4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carbohydrazide Cl (4′), F (3′), CONHNH₂ (4) C₁₃H₁₀ClFN₂O 264.68 Carbohydrazide Hydrazide group alters reactivity
Methyl 2'-chloro[1,1'-biphenyl]-4-carboxylate Cl (2′), COOCH₃ (4) C₁₄H₁₁ClO₂ 246.69 Ester Reduced acidity compared to carboxylic acid

Functional Group and Reactivity Analysis

Carboxylic Acid vs. Ester Derivatives: The target compound’s carboxylic acid group (pKa ~2-3) is more acidic than ester derivatives (e.g., methyl 2'-chloro[1,1'-biphenyl]-4-carboxylate, ), which have pKa values ~8-10.

Hydroxyl vs. Methoxy/Nitro Groups :

  • The hydroxyl group in the target compound increases hydrogen-bonding capacity compared to methoxy (e.g., 4'-chloro-2-methoxy-3'-methyl analog, ) or nitro substituents (e.g., 2'-chloro-4'-methyl-5-nitro derivative, ). This enhances solubility in polar solvents but may reduce stability under oxidative conditions.

Halogen Substituents (Cl, F) :

  • Chlorine and fluorine atoms (e.g., in 4'-chloro-5-fluoro-2'-methoxy compound, ) exert electron-withdrawing effects, stabilizing the carboxylate anion and increasing acidity. Fluorine’s higher electronegativity may further polarize the molecule compared to chlorine.

Preparation Methods

Reaction Conditions and Optimization

The Suzuki-Miyaura reaction is the cornerstone for biphenyl synthesis. Key parameters include:

  • Catalyst : Pd(PPh₃)₄ (5–10 mol%).

  • Base : K₂CO₃ or Na₂SO₃, ensuring deprotonation and transmetalation.

  • Solvent : Toluene/ethanol (3:1) or toluene/methanol (1:1), balancing reactivity and solubility.

  • Temperature : 80–90°C for 16–24 hours.

Example Protocol :

  • Combine 4-bromo-2-chlorophenyl acetate (1.0 equiv), 3-hydroxy-4-carboxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.1 equiv), and K₂CO₃ (2.0 equiv) in toluene/ethanol.

  • Heat at 80°C for 16 hours under argon.

  • Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (ethyl acetate/petroleum ether).

Yield : 78%.

Protecting Group Strategies

The hydroxyl group’s susceptibility to oxidation and coordination with palladium necessitates protection:

Protecting GroupDeprotection MethodCompatibility with Suzuki Conditions
AcetylNaOH/MeOH (rt, 2h)Stable under basic conditions
TBSTBAF/THF (0°C, 1h)Inert to Pd catalysts

Case Study :
Protecting 3-hydroxy-4-carboxyphenylboronic acid as its TBS ether prior to coupling improved yield by 15% compared to unprotected substrates.

Post-Coupling Functionalization

Deprotection of Hydroxyl Group

Post-coupling deprotection restores the hydroxyl functionality:

  • Acetyl deprotection : Stir with 2M NaOH in methanol (2 hours, room temperature).

  • TBS deprotection : Treat with tetrabutylammonium fluoride (TBAF) in THF (1 hour, 0°C).

Yield : 92–95%.

Ester Hydrolysis to Carboxylic Acid

The para-carboxylic acid is typically introduced via hydrolysis of a methyl ester:

Procedure :

  • Dissolve biphenyl methyl ester (1.0 equiv) in THF/H₂O (3:1).

  • Add 2M NaOH (5.0 equiv) and heat at 70°C for 12 hours.

  • Acidify with HCl (1M) to pH 2–3, extract with ethyl acetate, and crystallize.

Yield : 89%.

Alternative Synthetic Routes

Ullmann Coupling

While less common, Ullmann coupling using CuI catalysis has been explored:

  • Conditions : CuI (20 mol%), 1,10-phenanthroline (40 mol%), K₃PO₄, DMF, 120°C.

  • Yield : 65% (lower than Suzuki due to side reactions).

Direct Chlorination

Electrophilic chlorination post-coupling faces regioselectivity challenges. Using N-chlorosuccinimide (NCS) in acetic acid affords 2'-chloro derivatives in 58% yield but requires rigorous temperature control.

Comparative Analysis of Methods

The table below evaluates key synthetic approaches:

MethodCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃Toluene/EtOH801678
Suzuki-MiyauraPd(PPh₃)₄Na₂SO₃Toluene/MeOH902476
UllmannCuIK₃PO₄DMF1204865

Suzuki-Miyaura coupling outperforms Ullmann in yield and regioselectivity, justifying its prevalence in industrial applications.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, COOH), 8.02 (d, J = 8.4 Hz, 1H, H-5), 7.68 (dd, J = 8.4, 2.0 Hz, 1H, H-6), 7.52 (d, J = 2.0 Hz, 1H, H-2'), 6.91 (s, 1H, OH).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 171.2 (COOH), 152.1 (C-3'), 134.7 (C-2'), 129.8–126.4 (aromatic carbons).

  • IR (cm⁻¹) : 1685 (C=O), 3250–3100 (OH).

Mass Spectrometry

  • HRMS (ESI) : m/z calc’d for C₁₃H₉ClO₃ [M-H]⁻: 262.0145; found: 262.0148 .

Q & A

Q. What are the primary synthetic routes for 2'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid?

The compound is typically synthesized via cross-coupling reactions. For example, dual nickel/palladium-catalyzed reductive coupling between halogenated phenol derivatives and aryl boronic acids can introduce the biphenyl backbone, followed by hydrolysis of the methyl ester intermediate to yield the carboxylic acid group . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize byproducts. Post-synthetic chlorination and hydroxylation steps may be required to introduce substituents at the 2' and 3' positions.

Q. How is the compound purified and characterized in academic research?

Purification often employs column chromatography (silica gel or reverse-phase HPLC) to isolate the target compound from regioisomers or unreacted precursors . Characterization involves:

  • NMR spectroscopy : To confirm substitution patterns (e.g., aromatic proton splitting in 1H^1H-NMR).
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) with an exact mass of ~246.0252 Da (for C13H9ClO3\text{C}_{13}\text{H}_9\text{ClO}_3) ensures molecular identity .
  • HPLC : Purity assessment using gradients optimized for polar aromatic acids .

Q. What analytical methods validate its structural integrity?

X-ray crystallography (if single crystals are obtainable) provides definitive proof of molecular geometry . Computational methods, such as density functional theory (DFT), predict vibrational frequencies and electronic properties, which can be cross-validated with experimental IR and UV-Vis spectra .

Advanced Research Questions

Q. How can catalytic systems be optimized for scalable synthesis?

Nickel/palladium dual-catalyzed systems are preferred for biphenyl bond formation due to their tolerance for halogenated substrates. Ligand selection (e.g., phosphine ligands) significantly impacts yield and regioselectivity. For instance, sterically bulky ligands reduce homocoupling byproducts in cross-coupling reactions . Kinetic studies (e.g., monitoring via in-situ IR) help identify rate-limiting steps, enabling adjustments in catalyst loading or reaction time .

Q. What strategies address regioisomer formation during synthesis?

Regioisomer challenges arise during electrophilic substitution or coupling reactions. To mitigate this:

  • Use directing groups (e.g., boronic esters) to control substitution positions .
  • Employ orthogonal protecting groups for hydroxyl and carboxyl functionalities during sequential reactions .
  • Analyze reaction mixtures using LC-MS to track isomer ratios and adjust conditions (e.g., solvent polarity) accordingly .

Q. How is the compound’s biological activity evaluated in anticancer research?

  • DNA synthesis inhibition : Assess via thymidine incorporation assays in cancer cell lines.
  • Apoptosis induction : Quantify using flow cytometry with Annexin V/PI staining . Structure-activity relationship (SAR) studies compare derivatives (e.g., 4'-methyl or 3-fluoro analogs) to identify critical functional groups .

Q. How are contradictions in reported biological data resolved?

Discrepancies may arise from variations in cell lines, assay protocols, or compound purity. Resolve by:

  • Standardizing assay conditions (e.g., incubation time, serum concentration).
  • Validating purity via orthogonal methods (e.g., 1H^1H-NMR and HPLC-MS) .
  • Replicating experiments with independently synthesized batches to exclude synthetic artifact effects .

Q. What methodologies evaluate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic conditions, heat, or light, followed by HPLC to monitor decomposition products .
  • Solubility assays : Use shake-flask methods in buffers (pH 1.2–7.4) to determine bioavailability.
  • Metabolic stability : Incubate with liver microsomes and quantify remaining parent compound via LC-MS .

Methodological Notes

  • Synthetic Optimization : Always include control experiments (e.g., catalyst-free reactions) to confirm catalytic efficacy .
  • Analytical Cross-Validation : Combine multiple techniques (e.g., HRMS and 13C^{13}\text{C}-NMR) to avoid misassignment of structurally similar impurities .
  • Biological Replicates : Use ≥3 biological replicates in activity assays to ensure statistical rigor .

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